2-(Pyrrolidin-1-yl)ethyl benzoate

Catalog No.
S13386890
CAS No.
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-1-yl)ethyl benzoate

Product Name

2-(Pyrrolidin-1-yl)ethyl benzoate

IUPAC Name

2-pyrrolidin-1-ylethyl benzoate

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(12-6-2-1-3-7-12)16-11-10-14-8-4-5-9-14/h1-3,6-7H,4-5,8-11H2

InChI Key

CYCLSEABHPJKAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC(=O)C2=CC=CC=C2

2-(Pyrrolidin-1-yl)ethyl benzoate is an organic compound characterized by the presence of a pyrrolidine ring linked to an ethyl benzoate moiety. The structure can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which combine the properties of both the pyrrolidine and benzoate functional groups. The pyrrolidine ring contributes to various biological activities, while the benzoate moiety enhances lipophilicity, potentially improving membrane permeability and biological interactions.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation is useful for modifying the nitrogen functionality of the compound.
  • Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride, facilitating further functionalization of the compound.
  • Nucleophilic Substitution: The compound can react with various nucleophiles, including amines, thiols, or halides, allowing for the introduction of diverse functional groups.

Research indicates that 2-(Pyrrolidin-1-yl)ethyl benzoate exhibits a range of biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, where the pyrrolidine ring may mimic natural substrates or inhibitors. This interaction could modulate various biological pathways, making it a candidate for further pharmacological studies .

The synthesis of 2-(Pyrrolidin-1-yl)ethyl benzoate typically involves:

  • Deprotonation of Pyrrolidine: Using a base such as sodium hydride or potassium carbonate to deprotonate pyrrolidine.
  • Nucleophilic Substitution: The deprotonated pyrrolidine then undergoes nucleophilic substitution with ethyl benzoate under controlled conditions.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. The use of catalysts and automated systems enhances efficiency and scalability during production .

2-(Pyrrolidin-1-yl)ethyl benzoate finds applications in several fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing more complex molecules, particularly in drug development.
  • Biological Research: Its potential biological activities make it a subject of interest in studies related to antimicrobial and anticancer agents.
  • Industrial Uses: The compound is utilized in producing specialty chemicals and materials due to its unique properties .

Studies on 2-(Pyrrolidin-1-yl)ethyl benzoate have explored its interactions with various biological targets. Its ability to modulate enzyme activity or receptor binding has been documented, suggesting potential therapeutic applications. Further research is needed to elucidate its complete mechanism of action and interaction profiles with different molecular targets .

Several compounds are structurally similar to 2-(Pyrrolidin-1-yl)ethyl benzoate, each exhibiting distinct properties:

Compound NameStructure FeaturesUnique Properties
PyrrolidineSimple nitrogen-containing heterocycleVarious biological activities
Ethyl BenzoateEster functional groupCommonly used in flavorings and fragrances
N-substituted PyrrolidinesVariants with different substituents on nitrogenDiverse biological activities based on substitution
3-(Pyrrolidin-1-yl)propanoic acidContains a carboxylic acid groupPotential use in drug development

Uniqueness: 2-(Pyrrolidin-1-yl)ethyl benzoate is unique due to the combination of the pyrrolidine ring and ethyl benzoate moiety. This specific structural arrangement imparts distinct chemical reactivity and biological properties, making it valuable for research and industrial applications .

The emergence of 2-(pyrrolidin-1-yl)ethyl benzoate is rooted in mid-20th century advancements in heterocyclic chemistry. While no direct synthesis reports exist in the provided literature, its structural analogs—particularly 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones—were first synthesized in 2006 via α-bromoketone intermediates reacting with pyrrolidine. This methodology established a template for introducing pyrrolidine substituents onto carbonyl-containing scaffolds.

Key milestones in related systems include:

  • 1970s: Development of Friedel-Crafts acylation protocols enabling efficient aryl ketone synthesis, later adapted for bromoketone precursors.
  • 1990s: Patent filings for pyrrolidinyl ethylamine derivatives as κ-opioid receptor agonists, highlighting the pharmacological relevance of pyrrolidine-ethyl-aromatic architectures.
  • Early 2000s: Systematic exploration of pyrrolidine substitution patterns on benzoate esters, exemplified by ethyl 4-(pyrrolidin-1-yl)benzoate (PubChem CID: 773371).

The compound likely originated as an intermediate during structure-activity relationship (SAR) studies targeting central nervous system (CNS) agents, given the prevalence of pyrrolidine motifs in neuromodulatory drugs.

Significance in Organic and Medicinal Chemistry

Structural and Synthetic Relevance

The molecule’s design combines three pharmacologically privileged elements:

  • Benzoate ester: Enhances lipid solubility while serving as a hydrolyzable prodrug moiety.
  • Pyrrolidine ring: Provides conformational rigidity and hydrogen-bonding capacity via its secondary amine.
  • Ethyl spacer: Balances steric and electronic effects between aromatic and heterocyclic domains.

Synthetic routes to analogues often employ:

  • Nucleophilic substitution: Reacting α-bromoketones with pyrrolidine (General Procedure C in ).
  • Coupling reactions: Sonogashira or Stille couplings to introduce arylacetylene or heteroaryl groups, as demonstrated in pyrovalerone derivatives.

A comparative analysis of related structures reveals critical structure-property relationships:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
2-(Pyrrolidin-1-yl)ethyl benzoate*C₁₃H₁₇NO₂219.28Ethyl ester linkage
Ethyl 4-(pyrrolidin-1-yl)benzoateC₁₃H₁₇NO₂219.28Para-substituted pyrrolidine
Methyl 4-[2-(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoateC₁₆H₁₆N₄O₃312.32Fused heterocyclic system
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoateC₁₃H₁₅NO₃233.26Lactam-modified pyrrolidine

*Theoretical values based on structural analogy.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

219.125928785 g/mol

Monoisotopic Mass

219.125928785 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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